molecular formula C30H14O8 B14275050 4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione CAS No. 158018-42-9

4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione

Cat. No.: B14275050
CAS No.: 158018-42-9
M. Wt: 502.4 g/mol
InChI Key: GNNFQASSXWKFAZ-UHFFFAOYSA-N
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Description

4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione is a complex organic compound characterized by its multiple naphthalene and quinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione typically involves multi-step organic reactions. One common approach is the condensation of naphthalene derivatives with appropriate quinone precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound’s quinone moieties can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, its ability to form reactive intermediates may contribute to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share structural similarities and exhibit comparable biological activities.

    Naphthoquinones: Similar in structure, these compounds are known for their redox properties and biological activities.

Uniqueness

4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione is unique due to its multiple naphthalene and quinone moieties, which confer distinct chemical and biological properties

Properties

158018-42-9

Molecular Formula

C30H14O8

Molecular Weight

502.4 g/mol

IUPAC Name

4-hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione

InChI

InChI=1S/C30H14O8/c31-23-13-7-1-2-8-14(13)24(32)20(22-26(34)16-10-4-6-12-18(16)28(36)30(22)38)19(23)21-25(33)15-9-3-5-11-17(15)27(35)29(21)37/h1-12,33-34H

InChI Key

GNNFQASSXWKFAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=C(C(=O)C4=CC=CC=C4C3=O)C5=C(C6=CC=CC=C6C(=O)C5=O)O)O

Origin of Product

United States

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